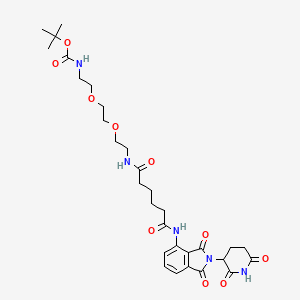

Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H41N5O10 |

|---|---|

Molecular Weight |

631.7 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-6-oxohexanoyl]amino]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C30H41N5O10/c1-30(2,3)45-29(42)32-14-16-44-18-17-43-15-13-31-22(36)9-4-5-10-23(37)33-20-8-6-7-19-25(20)28(41)35(27(19)40)21-11-12-24(38)34-26(21)39/h6-8,21H,4-5,9-18H2,1-3H3,(H,31,36)(H,32,42)(H,33,37)(H,34,38,39) |

InChI Key |

PLPFXMANEVIMMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc, a crucial building block in the rapidly evolving field of targeted protein degradation. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in the design and execution of their experiments.

Introduction: The Rise of PROTACs and the Role of E3 Ligase Ligands

The landscape of modern therapeutics is shifting towards targeted approaches that can address disease-causing proteins previously deemed "undruggable".[1] At the forefront of this paradigm shift are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS).[1]

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By inducing proximity between the POI and the E3 ligase, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[1][2]

Pomalidomide, a potent derivative of thalidomide, is a well-established and highly effective ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its high affinity for CRBN makes it a preferred choice for recruiting this E3 ligase in PROTAC design. This compound is a pre-synthesized E3 ligase ligand-linker conjugate that incorporates the pomalidomide moiety, providing a versatile and efficient starting point for the development of novel PROTACs.[3]

Chemical Structure and Properties

This compound is a complex molecule with a precisely defined structure that dictates its function as a PROTAC building block.

Molecular Formula: C₃₀H₄₁N₅O₁₀[4]

Molecular Weight: 631.67 g/mol [4]

CAS Number: 2435720-04-8[3]

The structure consists of three key domains:

-

The Pomalidomide Moiety: This serves as the CRBN-binding ligand. The amino group at the 4-position of the isoindolinone ring is crucial for its high-affinity interaction with CRBN.

-

The Linker: This flexible chain connects the pomalidomide to the target protein ligand. The linker in this molecule is composed of:

-

An amido-C4-amido group, providing structural rigidity and defined spacing.

-

A PEG2 (polyethylene glycol) unit, which enhances solubility and bioavailability of the final PROTAC molecule.[4]

-

A C2 alkyl chain.

-

-

The Boc-Protected Amine (NH-Boc): The terminal tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle for the conjugation of a target protein ligand.[4] This allows for a modular and controlled synthesis of the final PROTAC.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₁N₅O₁₀ | PubChem[5] |

| Molecular Weight | 631.67 g/mol | PubChem[5] |

| Appearance | White to off-white solid (Predicted) | BenchChem[6] |

| Solubility | Soluble in DMSO, DMF (Predicted) | BenchChem[6] |

| Storage Conditions | 2-8°C, sealed, dry | MySkinRecipes[4] |

Synthesis and Functionalization

The synthesis of this compound is a multi-step process that involves the careful coupling of the pomalidomide core to the linker and subsequent functionalization. While the precise, proprietary synthesis protocol for this specific commercial product is not publicly detailed, the general synthetic strategies for pomalidomide-based linkers are well-documented in the scientific literature.[7][8]

The general approach involves the synthesis of a pomalidomide derivative with a reactive handle, typically an amine, which can then be coupled to a pre-formed linker containing a carboxylic acid or other reactive group.[9]

The following diagram illustrates a generalized workflow for the synthesis of a pomalidomide-linker conjugate.

Caption: Generalized workflow for the synthesis of pomalidomide-linker conjugates.

Experimental Protocol: Conjugation to a Target Protein Ligand

The terminal Boc-protected amine on this compound allows for a straightforward two-step process to conjugate a target protein ligand that possesses a carboxylic acid group.

Step 1: Boc Deprotection

-

Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected pomalidomide-linker-amine.

Step 2: Amide Coupling to the Target Protein Ligand

-

Dissolve the deprotected pomalidomide-linker-amine and the target protein ligand (with a carboxylic acid) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine).

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Purify the resulting PROTAC molecule using an appropriate chromatographic method, such as reversed-phase HPLC.

Mechanism of Action in Targeted Protein Degradation

Once conjugated to a target protein ligand to form a complete PROTAC, the pomalidomide moiety of the molecule mediates the recruitment of the CRBN E3 ubiquitin ligase. This initiates a catalytic cycle of targeted protein degradation.

The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest and the CRBN E3 ligase, forming a key ternary complex (POI-PROTAC-CRBN).[1] The stability and conformation of this complex are critical for the efficiency of the degradation process.

-

Ubiquitination: The induced proximity of the POI to the E3 ligase allows for the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the target protein.[1]

-

Proteasomal Recognition and Degradation: The resulting polyubiquitin chain on the POI acts as a recognition signal for the 26S proteasome.[1] The proteasome then unfolds and degrades the tagged protein into smaller peptides.

-

PROTAC Recycling: The PROTAC molecule is released from the complex and can then recruit another molecule of the target protein, acting catalytically to induce the degradation of multiple protein copies.[1]

The following diagram illustrates the catalytic cycle of a pomalidomide-based PROTAC.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | C30H41N5O10 | CID 139035051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

Pomalidomide as a Cereblon E3 Ligase Ligand: A Technical Guide to Targeted Protein Degradation

Abstract

This technical guide provides an in-depth exploration of pomalidomide's mechanism of action as a molecular glue that recruits neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the biochemical and structural underpinnings of pomalidomide-induced protein degradation, details its therapeutic relevance in multiple myeloma, and offers comprehensive, field-proven experimental protocols for its characterization. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for harnessing the therapeutic potential of targeted protein degradation.

Introduction: The Dawn of Targeted Protein Degradation

The paradigm of small molecule drug discovery has traditionally centered on the principle of occupancy-driven pharmacology, where a drug binds to and inhibits the function of a target protein. However, a significant portion of the proteome, including transcription factors and scaffolding proteins, lacks enzymatic activity and has been deemed "undruggable." Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that circumvents these limitations. Instead of merely inhibiting a target, TPD co-opts the cell's intrinsic protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.

At the heart of the UPS are E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the transfer of ubiquitin, a small regulatory protein. This polyubiquitination marks the substrate for degradation by the 26S proteasome. Molecular glues are a class of small molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate"—a protein not typically recognized by that E3 ligase. Pomalidomide, an immunomodulatory drug (IMiD), is a quintessential example of a molecular glue that has transformed our understanding of drug action and opened new avenues for therapeutic intervention.

Pomalidomide's Mechanism of Action: Hijacking the CRL4CRBN E3 Ligase

Pomalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2] The CRL4CRBN complex is a multi-subunit E3 ligase comprising Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN.[3] In its native state, CRL4CRBN ubiquitinates a set of endogenous substrates. However, the binding of pomalidomide to a specific pocket in CRBN allosterically remodels the substrate-binding surface, creating a novel interface for the recruitment of neosubstrates.[4][5]

This pomalidomide-induced ternary complex formation—comprising CRL4CRBN, pomalidomide, and a neosubstrate—is the critical event that triggers the downstream degradation cascade. Once the neosubstrate is brought into proximity with the E3 ligase machinery, it is polyubiquitinated and subsequently degraded by the proteasome.[6][7]

Key Neosubstrates and Therapeutic Implications in Multiple Myeloma

In the context of multiple myeloma, the primary neosubstrates of pomalidomide-bound CRBN are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9][10] IKZF1 and IKZF3 are essential for the survival and proliferation of multiple myeloma cells.[8][11] Their degradation leads to the downregulation of key oncogenic pathways, including the transcription factor IRF4 and the proto-oncogene MYC, ultimately resulting in cell cycle arrest and apoptosis of myeloma cells.[8][11]

The degradation of IKZF1 and IKZF3 also contributes to the immunomodulatory effects of pomalidomide. These transcription factors are repressors of interleukin-2 (IL-2) production in T cells.[12] Their degradation leads to increased IL-2 secretion, thereby enhancing T cell and Natural Killer (NK) cell-mediated anti-tumor immunity.[9][13]

dot

Caption: Pomalidomide's mechanism of action.

Quantitative Analysis of Pomalidomide's Activity

The efficacy of a molecular glue like pomalidomide is determined by its binding affinity for CRBN and its efficiency in inducing the degradation of its neosubstrates. These parameters are quantified using various biophysical and cell-based assays.

| Parameter | Description | Typical Values for Pomalidomide | Assay Methods |

| Binding Affinity (Kd) | The dissociation constant, a measure of the strength of binding between pomalidomide and CRBN. A lower Kd indicates tighter binding. | ~157 nM - 12.5 µM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence-based Thermal Shift Assay |

| Half-maximal Degradation Concentration (DC50) | The concentration of pomalidomide required to degrade 50% of the target neosubstrate. A lower DC50 indicates higher potency. | IKZF1: ~8.7 nM - 0.375 µM | Western Blot, Flow Cytometry, HiBiT Assay |

| Maximum Degradation (Dmax) | The maximum percentage of neosubstrate degradation achieved at saturating concentrations of pomalidomide. | IKZF1/IKZF3: >85% | Western Blot, Flow Cytometry, HiBiT Assay |

Note: The reported values can vary depending on the specific cell line and experimental conditions.[14][15][16][17]

Experimental Protocols for Characterizing Pomalidomide's Activity

To rigorously assess the activity of pomalidomide, a combination of biophysical and cell-based assays is essential. Here, we provide detailed protocols for two fundamental experiments: Western blotting to measure neosubstrate degradation and an in-cell ubiquitination assay to confirm the mechanism of action.

Protocol 1: Western Blot for IKZF1/IKZF3 Degradation

This protocol details the steps to quantify the degradation of IKZF1 and IKZF3 in a multiple myeloma cell line (e.g., MM.1S) following treatment with pomalidomide.

Materials:

-

MM.1S cells

-

Pomalidomide

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed MM.1S cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of pomalidomide (and a DMSO control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[7][18]

-

-

Data Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control.

dot

Caption: Western blot workflow for neosubstrate degradation.

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that pomalidomide-induced degradation of the neosubstrate is mediated by the ubiquitin-proteasome system.[6][7]

Materials:

-

Cultured cells expressing the neosubstrate of interest

-

Pomalidomide

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer

-

Immunoprecipitation antibody against the neosubstrate

-

Protein A/G beads

-

Elution buffer

-

Primary antibody against ubiquitin

-

Other reagents for Western blotting as described in Protocol 1

Procedure:

-

Cell Treatment: Treat cells with pomalidomide in the presence or absence of a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will prevent the degradation of ubiquitinated proteins, allowing for their accumulation and detection.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the neosubstrate using a specific antibody and Protein A/G beads.

-

Elution and Western Blotting:

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated proteins.

-

Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated neosubstrate.

-

-

Analysis: An increase in the ubiquitin signal in the presence of pomalidomide and the proteasome inhibitor confirms the ubiquitination of the target protein.[7][19]

Clinical Significance and Future Directions

Pomalidomide, in combination with dexamethasone, has demonstrated significant clinical efficacy in patients with relapsed and refractory multiple myeloma.[20][21] Clinical trials have shown improvements in progression-free survival and overall survival.[22][23] The success of pomalidomide has validated the therapeutic potential of molecular glues and has spurred the development of novel Cereblon E3 ligase modulators (CELMoDs) with improved potency and selectivity.[9]

The principles learned from pomalidomide are also being applied to the design of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that link a target-binding ligand to an E3 ligase-recruiting moiety. Pomalidomide and its analogs are frequently used as the CRBN-recruiting component in PROTACs.[24][25]

Future research will focus on identifying new neosubstrates for pomalidomide and other molecular glues, understanding mechanisms of resistance, and developing next-generation degraders with tailored substrate specificities to expand the reach of targeted protein degradation to a wider range of diseases.

References

-

National Cancer Institute. (2013). Pomalidomide for Multiple Myeloma. [Link]

-

FierceBiotech. (2012). Myeloma Canada Says Pomalidomide Study Shows Overall Survival in Late-Stage Clinical Trial. [Link]

-

Targeted Oncology. (2013). Updated Data for Pomalidomide in Relapsed/Refractory Multiple Myeloma. [Link]

-

CheckOrphan. (2025). New Study Highlights Pomalidomide's Role in Boosting Immune Response and Extending Survival in Multiple Myeloma Patients. [Link]

-

AJMC. (2025). Pomalidomide-Based Regimen Shows Improved Overall Response Rate and Progression-Free Survival for Patients With MM in First Relapse. [Link]

-

Mino, T., et al. (2019). Selectivity of new CRBN ligands and structural modeling of CRBN−pomalidomide/1 A complexes. ResearchGate. [Link]

-

Li, Y., et al. (2023). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). This diagram illustrates the role of Cereblon (CRBN) within the... [Link]

-

RCSB PDB. (2018). 6H0F: Structure of DDB1-CRBN-pomalidomide complex bound to IKZF1(ZF2). [Link]

-

DSpace. (n.d.). NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon. [Link]

-

ResearchGate. (n.d.). Potential neo-substrates of thalidomide, lenalidomide, pomalidomide,... [Link]

-

Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. National Institutes of Health. [Link]

-

RCSB PDB. (2023). 8U16: The ternary complex structure of DDB1-CRBN-SALL4(ZF1,2)-short bound to Pomalidomide. [Link]

-

Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. National Institutes of Health. [Link]

-

Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. ResearchGate. [Link]

-

ResearchGate. (n.d.). (A) Pomalidomide (pom) forms a ternary complex with the CRBN-E3-E2... [Link]

-

ResearchGate. (n.d.). Architectural schematic of the putative CUL4, RBX1, DDB1, CRBN complex... [Link]

-

Man, H. W., et al. (2019). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. National Institutes of Health. [Link]

-

Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Dana-Farber Cancer Institute. [Link]

-

National Institutes of Health. (2020). Novel immunomodulatory drugs and neo-substrates. [Link]

-

National Institutes of Health. (2025). Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. [Link]

-

Springer. (n.d.). Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates. [Link]

-

ResearchGate. (n.d.). CRL4 CRBN E3-ubiquitin ligase complex regulation and features of the... [Link]

-

National Institutes of Health. (2021). PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates. [Link]

-

ResearchGate. (n.d.). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... [Link]

-

Science. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. [Link]

-

Nature Communications. (2021). PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates. [Link]

-

ResearchGate. (n.d.). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... [Link]

-

ResearchGate. (n.d.). Neosubstrate selectivity for IKZF1, CK1α, SALL4, and PLZF of... [Link]

-

CORE. (2019). Single subunit degradation of WIZ, a lenalidomide- and pomalidomide dependent substrate of E3 ubiquitin ligase CRL4CRBN. [Link]

-

Oxford Academic. (n.d.). Catchet-MS identifies IKZF1-targeting thalidomide analogues as novel HIV-1 latency reversal agents. [Link]

-

ResearchGate. (n.d.). Single subunit degradation of WIZ, a lenalidomide- And pomalidomide-dependent substrate of E3 ubiquitin ligase CRL4CRBN. [Link]

-

National Institutes of Health. (2022). CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. [Link]

-

National Institutes of Health. (n.d.). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. [Link]

-

Ichor Life Sciences. (n.d.). Biophysical Assays. [Link]

-

ASH Publications. (2018). IMiD compounds affect CD34 + cell fate and maturation via CRBN-induced IKZF1 degradation. [Link]

-

ResearchGate. (n.d.). Figure: Mutations in CRL4 CRBN E3 ubiquitin ligase clustered in the... [Link]

-

National Institutes of Health. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. [Link]

-

ResearchGate. (n.d.). Representative SPR binding data with 1:1 kinetic modelling for the... [Link]

Sources

- 1. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beyondspringpharma.com [beyondspringpharma.com]

- 11. labs.dana-farber.org [labs.dana-farber.org]

- 12. researchgate.net [researchgate.net]

- 13. checkorphan.org [checkorphan.org]

- 14. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]

- 16. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. ashpublications.org [ashpublications.org]

- 20. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]

- 21. targetedonc.com [targetedonc.com]

- 22. fiercebiotech.com [fiercebiotech.com]

- 23. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Role of the PEG Linker in PROTAC Design

Introduction: The PROTAC Revolution and the Underappreciated Linker

The paradigm of targeted protein degradation (TPD) has marked a significant shift in therapeutic strategies, moving beyond mere inhibition to the complete eradication of disease-causing proteins.[1][2] Central to this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS).[3][4][5] A PROTAC molecule consists of three distinct components: a ligand that binds the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1][3][4][6] This tripartite structure facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), bringing the E3 ligase into proximity with the POI to catalyze its polyubiquitination and subsequent degradation by the 26S proteasome.[1][3]

Initially, the linker was often viewed as a simple, passive spacer. However, it is now unequivocally recognized as a critical determinant of a PROTAC's overall success, profoundly influencing its degradation efficiency, selectivity, and pharmacokinetic (PK) properties.[1][3][4] Among the diverse chemical motifs explored for linker design, polyethylene glycol (PEG) has emerged as a cornerstone, offering a unique combination of properties that address many of the inherent challenges in developing effective protein degraders.[2][4][7]

This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in PROTAC design, from their fundamental impact on physicochemical properties to their influence on ternary complex dynamics and in vivo performance.

The Catalytic Mechanism of PROTACs

The function of a PROTAC is a catalytic cycle that leverages the cellular machinery for protein disposal.

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

The Pivotal Role of PEG Linkers in Modulating Physicochemical Properties

PROTACs are inherently large molecules, often with high molecular weights and lipophilicity that place them "beyond the Rule of Five" (bRo5) chemical space.[8] These characteristics frequently lead to poor aqueous solubility and low cell permeability, significant hurdles in drug development.[2][9] PEG linkers, composed of repeating hydrophilic ethylene glycol units, are instrumental in mitigating these challenges.[2][3]

Enhancing Solubility and Bioavailability

A primary advantage of incorporating PEG chains into a PROTAC linker is the significant enhancement of aqueous solubility.[3][6][9][10] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, creating a dynamic hydration shell around the molecule.[] This increased polarity helps to counteract the hydrophobicity of the two ligands, improving the overall solubility of the PROTAC.[9][12] This is not merely a convenience for in vitro assays; improved solubility is critical for developing viable formulations for in vivo administration, including oral absorption.[6][10]

Navigating the Cell Membrane: Flexibility and the "Chameleon Effect"

The relationship between PEG linkers and cell permeability is complex and fascinating.[9] Naively, one might assume that increasing hydrophilicity would hinder passive diffusion across the lipophilic cell membrane. However, the inherent flexibility of PEG linkers can enable a phenomenon known as the "chameleon effect".[9]

This flexibility allows the PROTAC to adopt a folded, more compact conformation in a nonpolar environment (like the cell membrane).[9][13][14] In this folded state, intramolecular hydrogen bonds and other non-covalent interactions can shield the polar surface area of the molecule, presenting a more hydrophobic face to the membrane and facilitating entry into the cell.[13][14][15][16] Once inside the aqueous cytoplasm, the linker can adopt a more extended conformation. Therefore, the flexibility imparted by the PEG linker is essential for this dynamic conformational adaptability.[13][14]

Caption: Core components of a PROTAC molecule featuring a PEG linker.

The Linker's Influence on Ternary Complex Formation

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex.[1] The geometry and stability of this complex are paramount for efficient ubiquitination of the POI.[7][17] The characteristics of the PEG linker—particularly its length and flexibility—play a decisive role.

Optimizing Linker Length: A Critical Balancing Act

The length of the linker is one of the most critical parameters to optimize in PROTAC design and must often be determined empirically for each specific POI and E3 ligase pair.[17][18][19]

-

Too Short: A linker that is too short can lead to steric hindrance, preventing the POI and E3 ligase from binding simultaneously and forming a stable complex.[17][18][19]

-

Too Long: Conversely, an excessively long linker can result in a non-productive complex where the two proteins are held too far apart for efficient ubiquitin transfer.[17][18] It can also introduce excessive flexibility, leading to a high entropic penalty upon binding, which can destabilize the ternary complex.[20] Furthermore, very high concentrations of PROTACs with long, flexible linkers can lead to a "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3) is favored over the productive ternary complex, reducing degradation efficacy.[21]

Systematic variation of PEG linker length is a common and effective strategy to identify the optimal configuration for maximal degradation.[4]

Quantitative Impact of PEG Linker Length on Degradation

The optimal linker length is highly dependent on the specific biological system. The following table summarizes data from a study on Bruton's tyrosine kinase (BTK) PROTACs, which illustrates the profound impact of varying the number of PEG units on degradation potency.

| PROTAC | Linker Composition | Number of PEG Units | BTK Degradation Potency (DC₅₀) | Maximal Degradation (Dₘₐₓ) |

| P-1 | PEG | 2 | >1000 nM | ~20% |

| P-2 | PEG | 3 | 15 nM | >95% |

| P-3 | PEG | 4 | 8 nM | >95% |

| P-4 | PEG | 5 | 25 nM | >90% |

| P-5 | PEG | 6 | 120 nM | ~80% |

| Data adapted from representative studies to illustrate the concept.[17][22] |

As the data shows, a clear "sweet spot" for linker length exists, with both shorter (2 units) and longer (6 units) PEG chains resulting in significantly reduced degradation compared to the optimal 3-4 unit linkers.

Impact of PEG Linkers on Pharmacokinetics and Metabolism

Beyond physicochemical properties and ternary complex formation, the linker's composition directly influences the drug metabolism and pharmacokinetic (DMPK) profile of a PROTAC.[8][9]

-

Metabolic Stability: The ether backbone of PEG linkers can be a site of oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] While this can sometimes lead to rapid clearance, PEG chains may offer greater metabolic stability compared to simple alkyl chains.[9] To enhance stability, PEG units are often incorporated into "hybrid linkers" alongside more rigid, metabolically resistant motifs like piperazine or triazole rings.[3][4][9]

-

Distribution and Clearance: The hydrophilic nature of PEG can favorably alter a PROTAC's PK profile.[23] It can create a "stealth" effect, reducing non-specific binding and uptake by the reticuloendothelial system, which can lead to a longer circulation half-life.[9][23]

Key Experimental Protocols for PROTAC Evaluation

The rational design of PROTACs requires rigorous experimental validation. Below are streamlined protocols for essential assays used to characterize PROTACs containing PEG linkers.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for the evaluation of PROTACs.

Protocol 1: Western Blot for Target Protein Degradation

This assay is fundamental for quantifying a PROTAC's ability to reduce the levels of the target protein and for determining key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[7][17][18]

Methodology:

-

Cell Culture and Treatment: Plate a relevant cell line at an appropriate density and allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[17][18]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.[18]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][21]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane and then probe with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein content.[21]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[21] Normalize the POI band intensity to the loading control, and calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay

It is crucial to assess whether the observed protein degradation is a specific effect of the PROTAC and not a consequence of general cytotoxicity.[18]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

PROTAC Treatment: Treat the cells with the same range of PROTAC concentrations used in the degradation assay for a relevant time period (e.g., 48 or 72 hours).[17]

-

Assay: Add a viability reagent (e.g., MTS, MTT, or a reagent for CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measurement: Incubate for the recommended time and measure the absorbance or luminescence using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

The linker is far more than a passive connector in a PROTAC molecule; it is a key architectural element that dictates the therapeutic potential of the degrader.[3][4] PEG linkers have become a vital tool in the PROTAC designer's arsenal, offering a powerful means to enhance solubility, modulate cell permeability, and provide the necessary flexibility to achieve productive ternary complex formation.[3][7][24][25] Their tunable length allows for the empirical optimization required to bridge a specific POI and E3 ligase effectively.[4][10] While challenges such as metabolic stability remain, the strategic incorporation of PEG motifs, often in combination with other chemical structures, continues to be a cornerstone of modern PROTAC design, accelerating the development of this transformative therapeutic modality.

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

-

Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. Retrieved from [Link]

-

Valgimigli, L., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Role of PEG Linkers in PROTAC Synthesis: A Manufacturer's Perspective. Retrieved from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

-

Maple, H. J., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]

-

Valgimigli, L., et al. (2025, January 9). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]

-

JenKem Technology USA. (2025, May 21). Targeted Protein Degrader Linkers. Retrieved from [Link]

-

Maple, H. J., et al. (n.d.). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]

-

Drummond, M. L., & Williams, C. I. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. [Link]

-

Mares, A., et al. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

-

JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. Retrieved from [Link]

-

Cecchini, C., et al. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Figure 3: Structure, biophysical properties and biological activities.... Retrieved from [Link]

-

Biopharma PEG. (2025, May 13). PROTAC Degraders in Clinical Trails: 2025 Update. Retrieved from [Link]

-

Biopharma PEG. (2022, April 15). Four Major Trends In The Development of PROTAC. Retrieved from [Link]

-

MDPI. (2024, January 11). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. Retrieved from [Link]

-

YouTube. (2024, June 28). Unveiling the PROTAC Revolution: Advancing Drug Discovery through Targeted Protein Degradation. Retrieved from [Link]

-

An, S., et al. (2022, December 20). An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Four Major Trends In The Development of PROTAC | Biopharma PEG [biochempeg.com]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. nbinno.com [nbinno.com]

- 25. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

A Senior Application Scientist's Guide to the Boc Protecting Group in Amine Synthesis

Introduction: The Indispensable Role of the tert-Butoxycarbonyl (Boc) Group

In the intricate world of organic synthesis, particularly in the fields of peptide synthesis and drug development, controlling the reactivity of functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions and direct the synthetic pathway toward the desired target molecule.[1][2] The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous and indispensable protecting group for amines.[3][4]

Formally a carbamate, the Boc group effectively tempers the amine's reactivity.[1] Its widespread adoption stems from a powerful combination of characteristics: it is easily introduced under mild conditions, robustly stable across a wide range of non-acidic chemical environments (including basic hydrolysis, many nucleophiles, and catalytic hydrogenation), and, most critically, can be cleanly removed under mild acidic conditions.[5][6] This acid lability provides a crucial element of orthogonality, allowing for selective deprotection in the presence of other protecting groups, a cornerstone of modern multi-step synthesis.[6][7] This guide provides an in-depth examination of the Boc group, from fundamental mechanisms to field-proven protocols and strategic applications for researchers, scientists, and drug development professionals.

Part 1: The Chemistry of Boc Protection (N-Boc Formation)

The introduction of the Boc group is a straightforward and typically high-yielding transformation that converts a nucleophilic amine into a significantly less reactive carbamate.

Mechanism of N-Boc Protection

The most common method for Boc protection involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often called Boc anhydride.[5][8] The mechanism is a classic nucleophilic acyl substitution:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc anhydride.[9][10]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[9]

-

Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[9][10]

-

Decomposition & Proton Transfer: The unstable tert-butyl carbonate rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[5][10] This strong base then deprotonates the newly-formed, positively charged carbamate, yielding the neutral N-Boc protected amine and tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5]

Standard Reagents and Reaction Conditions

While Boc anhydride is the workhorse reagent, the conditions for its use are flexible, allowing for optimization based on the substrate's properties.[3]

| Reagent | Base | Solvent(s) | Temperature (°C) | Key Considerations |

| Di-tert-butyl dicarbonate (Boc₂O) | NaOH / NaHCO₃ | H₂O, THF/H₂O, Dioxane/H₂O | 0 - 25 | Standard for amino acids and water-soluble amines.[5][11] |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), DIPEA | CH₂Cl₂ (DCM), THF, ACN | 0 - 25 | Common for amines soluble in organic solvents. |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-DMAP (cat.) | CH₂Cl₂ (DCM), ACN | 25 | DMAP is a highly effective catalyst for sterically hindered or poorly nucleophilic amines.[8][12] |

| Di-tert-butyl dicarbonate (Boc₂O) | None (or catalyst) | Solvent-free, HFIP, Ionic Liquids | Room Temp. | Greener alternatives; catalysts like Iodine or HClO₄–SiO₂ can be used.[11] |

Experimental Protocol: General Procedure for Boc Protection

This protocol is a self-validating system for a typical small-scale reaction in an organic solvent.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane or Acetonitrile, to make a ~0.5 M solution).

-

Reagent Addition: Add triethylamine (1.1 - 1.5 eq.) to the solution. Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. The Boc-protected product will be less polar (higher Rf) than the starting amine.

-

Work-up: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Part 2: The Chemistry of Boc Deprotection

The strategic value of the Boc group is fully realized in its facile and selective removal under acidic conditions.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Boc group proceeds via an E1-type elimination mechanism, catalyzed by a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][13]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. This is the kinetically favored site of protonation and it activates the group for cleavage.[1][13][14]

-

C-O Bond Cleavage: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to release a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[9][13] The formation of this stabilized cation is the key reason why the tert-butyl group is used.[1]

-

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas and the free amine.[9][14]

-

Amine Salt Formation: In the acidic medium, the newly liberated, nucleophilic amine is immediately protonated to form the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[14][15]

Side Reactions and Mitigation: The Role of Scavengers

The primary challenge during Boc deprotection is the generation of the electrophilic tert-butyl cation.[13] This reactive intermediate can cause undesired side reactions, most notably the alkylation of electron-rich, nucleophilic functional groups within the substrate, such as the side chains of tryptophan, tyrosine, and methionine residues in peptides.[13][16]

To prevent these side reactions, scavengers are added to the deprotection cocktail.[13][17] These are nucleophilic species designed to trap the tert-butyl cation more readily than the substrate. Common scavengers include:

-

Triisopropylsilane (TIS): Reduces the cation via hydride transfer.

-

Water: Traps the cation to form tert-butanol.

-

Anisole or Thioanisole: Traps the cation via electrophilic aromatic substitution.[6]

Standard Reagents and Deprotection Protocols

The choice of acid and conditions depends on the substrate's sensitivity to acid.[18]

| Reagent | Concentration / Solvent | Temperature (°C) | Time | Key Considerations |

| Trifluoroacetic Acid (TFA) | 25-50% in CH₂Cl₂ (DCM) | 25 | 30 min - 2 hr | The most common and effective method for robust substrates.[13][] |

| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | 25 | 2 - 4 hr | Standard for final cleavage in Boc-based solid-phase peptide synthesis (SPPS).[13] |

| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane or MeOH | 0 - 25 | 1 - 4 hr | An excellent alternative to TFA; yields the hydrochloride salt directly.[17] |

| Oxalyl Chloride / Methanol | 3 eq. | 25 | 1 - 4 hr | A milder method that may offer selectivity for sensitive substrates.[18][20] |

| Thermal (No Acid) | High Temp (e.g., 150-170°C) | 150-170 | Varies | Can offer selectivity between different types of N-Boc groups (e.g., aryl vs. alkyl) in continuous flow systems.[21] |

Experimental Protocol: TFA-Mediated Deprotection (Solution Phase)

-

Preparation: Dissolve the N-Boc protected substrate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask. If the substrate contains sensitive functional groups (e.g., Trp), add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v).

-

Reagent Addition: Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 25-50% (v/v). Caution: The reaction is exothermic and generates gas (CO₂ and isobutene). Ensure adequate ventilation and do not perform in a sealed system.[13][14]

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.

-

Monitoring: Track the reaction's progress using TLC or LC-MS. The product amine salt will be significantly more polar (lower Rf) than the starting material.

-

Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or DCM several times.[13][22]

-

Final Product: The product is isolated as the TFA salt. It can be used directly in the next step or converted to the free amine by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution).

Part 3: Strategic Applications in Complex Synthesis

Orthogonality: The Cornerstone of Multi-Step Synthesis

A protection scheme is considered orthogonal if one type of protecting group can be selectively removed in the presence of others under distinct, non-interfering conditions.[7][23] This principle is fundamental to the synthesis of complex molecules like peptides and natural products. The Boc group is a key player in orthogonal strategies due to its unique acid lability.[6][24]

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Boc₂O | Mild to Strong Acid (TFA, HCl)[9] | Stable to Base and Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[5] | Stable to Acid and Hydrogenolysis |

| Benzyloxycarbonyl | Cbz (or Z) | Cbz-Cl | Catalytic Hydrogenation (H₂, Pd/C)[5][9] | Stable to mild Acid and Base |

This compatibility allows a synthetic chemist to orchestrate a sequence where, for example, an Fmoc group is removed with a base to allow for chain extension, while a Boc group on a side chain remains intact. Later, the Boc group can be removed with acid without affecting other parts of the molecule.

The Role of Boc in Drug Discovery and Development

The Boc protecting group is a cornerstone of modern drug synthesis.[2] Its reliability and predictable reactivity are crucial for constructing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[25] By temporarily masking highly reactive amino groups, the Boc group:

-

Prevents Side Reactions: It ensures that other chemical transformations can occur elsewhere in the molecule without interference from the amine.[2]

-

Improves Yield and Purity: By directing the reaction pathway, it minimizes the formation of impurities, simplifying purification and increasing overall process efficiency.[2]

-

Enables Complex Architectures: It is instrumental in the stepwise construction of molecules, from peptide drugs and antibiotics to small-molecule anticancer agents.[2][25]

While the Fmoc strategy has become dominant in modern solid-phase peptide synthesis due to its milder deprotection conditions, the Boc strategy remains highly relevant, particularly in solution-phase synthesis, fragment condensation, and for the large-scale manufacturing of certain peptide drugs where its process maturity is an advantage.[5][]

Conclusion

The tert-butoxycarbonyl group is more than just a protecting group; it is a fundamental tool that enables precision and control in organic synthesis. Its robust stability, coupled with mild and efficient conditions for both its introduction and removal, provides a reliable and versatile strategy for managing amine reactivity.[18] While it has limitations, such as the generation of reactive cations during deprotection, these are well-understood and readily managed with established protocols. For researchers and drug development professionals, a thorough understanding of the causality behind Boc chemistry—from its reaction mechanisms to its strategic role in orthogonal protection schemes—is essential for the efficient and successful synthesis of complex molecules that drive scientific innovation.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Liu, C. F., Rao, C., & Tam, J. P. (2002). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Fields, G. B., & Noble, R. L. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

-

Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]

-

Jinxiang Chemical. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

GenScript. Terminology of Antibody Drug for Boc Chemistry. [Link]

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

-

Royal Society of Chemistry. A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovative Synthesis with Boc Anhydride: Advancing Drug Discovery and Development. [Link]

-

StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. [Link]

-

ResearchGate. Selective Cbz or Boc deprotection. [Link]

-

National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Reddit. Boc Removals with TFA in Peptide Synthesis. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

Common Organic Chemistry. Boc Protection - Common Conditions. [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc | BroadPharm [broadpharm.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 22. reddit.com [reddit.com]

- 23. peptide.com [peptide.com]

- 24. peptide.com [peptide.com]

- 25. genscript.com [genscript.com]

An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-Based PROTACs

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of disease-relevant proteins.[1][2] This guide provides a detailed examination of the mechanism of action for a prominent class of these molecules: pomalidomide-based PROTACs. By co-opting the Cereblon (CRBN) E3 ubiquitin ligase, these heterobifunctional molecules hijack the cell's intrinsic ubiquitin-proteasome system (UPS) to induce the selective degradation of target proteins.[3][4] We will dissect the molecular choreography of this process, from the initial binding events and ternary complex formation to target ubiquitination and final proteasomal degradation. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with the foundational knowledge and validated experimental frameworks required to design, characterize, and optimize this powerful class of therapeutics.

The Foundational Principle: Hijacking the Ubiquitin-Proteasome System

The cellular machinery for protein degradation is a robust and essential process for maintaining homeostasis. The ubiquitin-proteasome system (UPS) is a primary route for the regulated degradation of intracellular proteins. PROTAC technology ingeniously redirects this system. A PROTAC molecule is a heterobifunctional chimera comprising three key components: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that tethers the two.[5][6]

The PROTAC does not inhibit the POI's function directly. Instead, it acts as a molecular matchmaker, inducing proximity between the POI and an E3 ubiquitin ligase.[7] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[1] A critical feature of this mechanism is its catalytic nature; upon degradation of the POI, the PROTAC is released and can engage another POI and E3 ligase, initiating a new degradation cycle.[6]

The Core Mechanism of Pomalidomide-Based PROTACs

Pomalidomide, an analogue of thalidomide, is a well-characterized ligand for Cereblon (CRBN), which serves as the substrate receptor for the Cullin 4A-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[][9][10] This makes pomalidomide an effective and widely used E3 ligase recruiter in PROTAC design.[3][5] The mechanism unfolds in a sequential, highly orchestrated manner.

Ternary Complex Formation: The Critical Handshake

The cornerstone of PROTAC efficacy is the formation of a productive ternary complex consisting of the POI, the PROTAC, and the CRBN E3 ligase.[11] This process is not merely a sum of two independent binding events; the interactions within this trimeric assembly are governed by the principles of cooperativity.

-

Initial Binding: The PROTAC can first bind to either the POI via its warhead or to CRBN via its pomalidomide moiety, forming binary complexes.[12]

-

Ternary Assembly: The second protein is then recruited to form the key POI-PROTAC-CRBN complex. The stability and conformation of this complex are paramount. The linker is not just a passive spacer; its length, rigidity, and chemical composition critically influence the relative orientation of the POI and CRBN, which in turn dictates the efficiency of the subsequent ubiquitination step.[3][5][13]

-

Cooperativity (α): In many successful PROTAC systems, the binding of the second protein is enhanced in the presence of the first, a phenomenon known as positive cooperativity. This thermodynamic stabilization of the ternary complex is a key driver of degradation potency and is often a primary goal of linker optimization.[14] Conversely, negative cooperativity can hinder complex formation and lead to poor degradation.

The formation of this complex is a dynamic equilibrium. High concentrations of a PROTAC can lead to the formation of unproductive binary complexes (POI-PROTAC and CRBN-PROTAC), which sequester the components and prevent ternary complex assembly. This leads to the characteristic "hook effect," where degradation efficiency decreases at supra-optimal PROTAC concentrations.[13][15]

Caption: Core mechanism of pomalidomide-based PROTACs.

Ubiquitination and Proteasomal Degradation

Once a productive ternary complex is formed, the CRL4^CRBN^ ligase is positioned to catalyze the covalent attachment of ubiquitin to surface-exposed lysine residues on the POI. This process involves the canonical E1 (activating), E2 (conjugating), and E3 (ligating) enzyme cascade. The formation of a polyubiquitin chain (typically linked via lysine 48) on the POI serves as an irrevocable signal for degradation.[6]

The polyubiquitinated POI is then recognized by the 19S regulatory particle of the 26S proteasome. The proteasome unfolds the substrate, deubiquitinates it, and translocates the polypeptide chain into its 20S catalytic core, where it is cleaved into small peptides. The PROTAC molecule, having fulfilled its catalytic role, is released and can participate in further degradation cycles.[16]

Molecular Interactions and Design Considerations

The success of a pomalidomide-based PROTAC is not guaranteed simply by linking a POI binder to pomalidomide. The precise molecular interactions are critical.

-

Pomalidomide-CRBN Binding: Pomalidomide's glutarimide ring inserts into a tryptophan-rich pocket in the thalidomide-binding domain of CRBN.[17] The phthalimide portion is more solvent-exposed, and modifications to this ring, particularly at the C5 position, are commonly used as attachment points for the linker to minimize disruption of CRBN binding while reducing off-target degradation of endogenous zinc-finger (ZF) proteins.[]

-

Linker Design: The linker is a critical determinant of ternary complex geometry.[3] Linker composition (e.g., hydrophilic PEG vs. hydrophobic alkyl chains) and length must be systematically optimized to achieve favorable protein-protein interactions between the POI and CRBN, thereby maximizing cooperativity and degradation efficiency.[5]

-

Off-Target Effects: A key consideration is that pomalidomide itself can induce the degradation of native CRBN neosubstrates, such as the transcription factors IKZF1 and IKZF3, and other zinc-finger proteins.[9][19][20] PROTAC design must therefore be carefully managed to minimize these inherent off-target activities, often through strategic linker attachment and modification of the pomalidomide scaffold.[][19]

Experimental Validation: A Framework for Characterization

A multi-tiered experimental approach is essential to validate the mechanism of action and characterize the performance of a novel pomalidomide-based PROTAC.[5] The following workflows provide a self-validating system to move from initial biophysical confirmation to robust cellular characterization.

Caption: Experimental workflow for characterizing pomalidomide-based PROTACs.

Biophysical Assays for Ternary Complex Characterization

Directly measuring the formation and stability of the ternary complex is the foundational step in validating a PROTAC's intended mechanism.[11] Several biophysical techniques are employed for this purpose.[15][21][22]

| Technique | Principle | Key Outputs | Throughput |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor-immobilized protein. | Kinetics (k_on, k_off), Affinity (K_D), Cooperativity (α) | Low to Medium |

| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Kinetics (k_on, k_off), Affinity (K_D) | Medium to High |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n) | Low |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding. | Affinity (K_D), Cooperativity (α) | High |

Protocol 1: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)

-

Causality: This protocol aims to quantify the kinetics and affinity of the ternary complex, providing direct evidence of PROTAC-induced proximity and allowing for the calculation of cooperativity. Immobilizing one protein allows for the sequential measurement of binary and ternary binding events.

-

Methodology:

-

Immobilization: Immobilize high-purity recombinant CRBN-DDB1 complex onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000-4000 Response Units (RU). Use a reference flow cell that is activated and blocked without protein.

-

Binary Binding (PROTAC to CRBN): Inject a concentration series of the PROTAC (e.g., 1 nM to 1 µM) over the CRBN and reference flow cells. Fit the resulting sensorgrams to a 1:1 binding model to determine the K_D of the PROTAC for CRBN.

-

Binary Binding (POI to CRBN): Inject a concentration series of the POI over the CRBN surface to confirm the absence of a direct interaction, which is typical for PROTAC systems.

-

Ternary Complex Formation: Prepare a matrix of samples. Pre-incubate a fixed, saturating concentration of the POI (e.g., 5-10x its K_D for the PROTAC, if known) with a concentration series of the PROTAC.

-

Injection & Analysis: Inject this series over the CRBN surface. The enhanced binding response compared to the PROTAC-only injection indicates ternary complex formation. Fit the data to a steady-state affinity model to determine the apparent K_D of the ternary complex.

-

Cooperativity Calculation: Cooperativity (α) can be calculated as the ratio of the K_D for PROTAC binding to CRBN in the absence of POI to the K_D for PROTAC binding to CRBN in the presence of saturating POI. An α > 1 indicates positive cooperativity.

-

Cellular Assays for Protein Degradation

The definitive measure of a PROTAC's success is its ability to induce target degradation in a cellular context.[5]

Protocol 2: Western Blotting for DC50 and Dmax Determination

-

Causality: This protocol provides a quantitative measure of a PROTAC's potency (DC50: concentration for 50% degradation) and efficacy (Dmax: maximal degradation).[3] It directly visualizes the reduction in target protein levels.

-

Methodology:

-

Cell Culture and Treatment: Plate cells expressing the endogenous target protein at an appropriate density in multi-well plates. After overnight adherence, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[23]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Immunoblotting: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a validated primary antibody specific for the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin).

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate on an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each lane. Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.[3]

-

Mechanistic Cellular Assays

To ensure the observed degradation is occurring via the intended mechanism, several control experiments are crucial.

-

Ubiquitination Confirmation: To confirm that degradation is ubiquitin-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or Bortezomib). A "rescue" of the POI from degradation indicates a proteasome-dependent mechanism. To visualize ubiquitination directly, immunoprecipitate the POI from PROTAC-treated cell lysates and perform a Western blot probing for ubiquitin.

-

CRBN Dependence: To prove the degradation is CRBN-dependent, perform the degradation experiment in a CRBN knockout or knockdown cell line. Lack of degradation in these cells confirms the PROTAC's reliance on CRBN. Alternatively, co-treatment with a high concentration of free pomalidomide can competitively block the PROTAC-CRBN interaction and rescue the POI from degradation.[24]

Conclusion

Pomalidomide-based PROTACs are a powerful therapeutic modality that leverages a deep understanding of the cell's protein degradation machinery. Their mechanism of action is a sophisticated, multi-step process centered on the catalytic induction of a POI-PROTAC-CRBN ternary complex. Success in this field is predicated not only on clever chemical design but also on a rigorous, multi-faceted validation strategy. By combining biophysical confirmation of the ternary complex with quantitative cellular assays for degradation and meticulous mechanistic controls, researchers can confidently establish a robust structure-activity relationship and advance the development of highly potent and selective protein-degrading therapeutics.

References

- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis.

- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed.

- Pomalidomide: Definition, Structure, Mechanism of Action and Application. (n.d.). BOC Sciences.

- Navigating the Maze: A Guide to Biophysical Assays for PROTAC Ternary Complex Validation. (n.d.). BenchChem.

- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). Broad Institute.

- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE.

- Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. (n.d.). PubMed.

- Proteolysis-targeting chimeras with reduced off-targets. (n.d.). PMC - NIH.

- Pomalidomide-Based PROTACs: A Comparative Guide to Selectivity Profiling. (n.d.). BenchChem.

- Designing a Pomalidomide-Based PROTAC Library: Application Notes and Protocols. (n.d.). BenchChem.

- Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. (2019). JoVE.

- Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. (n.d.). ResearchGate.

- PROTAC® Degradation Assays. (n.d.). LifeSensors.

- A Comparative Guide to Pomalidomide vs. Thalidomide-Based PROTACs. (n.d.). BenchChem.

- Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology.

- Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020). Royal Society of Chemistry.

- PROTAC Design - CRBN Ligand Modification. (2023). BOC Sciences.

- Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. (2019). JoVE.

- Mass Spectrometry Analysis of Pomalidomide-Induced Protein Degradation: A Comparative Guide. (n.d.). BenchChem.

- Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. (n.d.). PubMed Central.

- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews.

- Design Principles of PROTAC Delivery Systems. (n.d.). BOC Sciences.

- Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen–Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design. (2021). ACS Chemical Biology.

- Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. (2021). PMC - NIH.

- PROTAC Assays Service. (n.d.). Mtoz Biolabs.

- Cereblon Inhibitor, Gene. (n.d.). MedChemExpress.

- Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. (n.d.). PMC.

- Application Notes and Protocols for Evaluating a Pomalidomide-C7-NH2-based PROTAC. (n.d.). BenchChem.

- PROTACs: A new hope for cancer therapy. (n.d.). Frontiers.

- Pomalidomide. (n.d.). Tocris Bioscience.

- PROTACs– a game-changing technology. (2019). Taylor & Francis Online.

- Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. (n.d.). ResearchGate.

- What makes PROTACs and MGDs game-changers in drug discovery? (2025). News-Medical.Net.

- Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway. (2017). PubMed Central.

- Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... (n.d.). ResearchGate.

- 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. (n.d.). ScienceDirect.

- How CROs and Biotech Firms Use Pomalidomide Derivatives for Rapid PROTAC Screening. (2025). BenchChem.

- NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon. (n.d.). DSpace.

- Examples of pomalidomide-based and structurally related protein degraders. (n.d.). Cayman Chemical.

- Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (n.d.). PMC - NIH.

- Exploring and characterizing ternary complex formation. Depiction of... (n.d.). ResearchGate.

Sources

- 1. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]